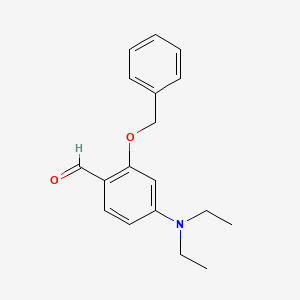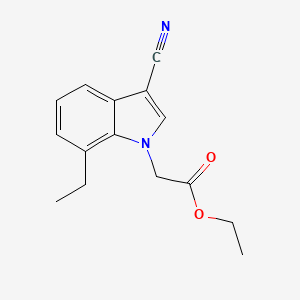
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole, also known as KP372-1, is a synthetic compound that has been developed for its potential use as an anticancer agent. This compound has been shown to have promising results in preclinical studies, with its unique mechanism of action making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole involves the inhibition of the enzyme topoisomerase II alpha, which is involved in DNA replication and repair. By inhibiting this enzyme, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole disrupts the normal functioning of cancer cells and leads to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative and pro-apoptotic effects, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to have other biochemical and physiological effects. For example, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to cause cell cycle arrest in cancer cells, as well as to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole in lab experiments is its potent antiproliferative effects, which make it a useful tool for studying cancer cell biology. However, one limitation of using 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole is its relatively complex synthesis method, which may limit its availability for use in research.
Orientations Futures
There are several potential future directions for research on 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole. One area of interest is the development of more efficient synthesis methods that could increase the availability of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole for use in research. Additionally, further studies are needed to better understand the mechanism of action of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole as a therapeutic agent for the treatment of cancer, although more research is needed to fully explore this possibility.
Méthodes De Synthèse
The synthesis of 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the imidazole ring, which is achieved through a condensation reaction between 2-thiophenecarboxaldehyde and ethylenediamine. The resulting imidazole is then coupled with 5-bromoindole in the presence of a palladium catalyst to form the final product.
Applications De Recherche Scientifique
3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been the subject of several preclinical studies that have investigated its potential as an anticancer agent. These studies have shown that 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has potent antiproliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(4,5-di-2-thienyl-1H-imidazol-2-yl)-1H-indole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3S2/c1-2-6-14-12(5-1)13(11-20-14)19-21-17(15-7-3-9-23-15)18(22-19)16-8-4-10-24-16/h1-11,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUFRNGXFVMWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=C(N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)

![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)

![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)


![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)